molecular formula C15H13ClN4S B12129591 5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

Katalognummer: B12129591
Molekulargewicht: 316.8 g/mol
InChI-Schlüssel: KWAKSDPMQBTZDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a phenylmethylthio group, and an amine group attached to the triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine typically involves the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorobenzylthiourea This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenylmethylthio group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(3-Chlorophenyl)-1,2,4-triazole-3-thiol: Similar structure but lacks the phenylmethylthio group.

    3-(Phenylmethylthio)-1,2,4-triazole-5-amine: Similar structure but lacks the chlorophenyl group.

    5-Phenyl-1,2,4-triazole-3-thiol: Similar structure but lacks both the chlorophenyl and phenylmethylthio groups.

Uniqueness

5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is unique due to the presence of both the chlorophenyl and phenylmethylthio groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C15H13ClN4S

Molekulargewicht

316.8 g/mol

IUPAC-Name

3-benzylsulfanyl-5-(3-chlorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H13ClN4S/c16-13-8-4-7-12(9-13)14-18-19-15(20(14)17)21-10-11-5-2-1-3-6-11/h1-9H,10,17H2

InChI-Schlüssel

KWAKSDPMQBTZDX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.